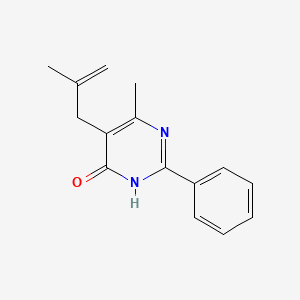![molecular formula C12H11NO2 B6120669 4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
4-[4-(hydroxymethyl)pyridin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(hydroxymethyl)pyridin-2-yl]phenol, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. HMP is a pyridine derivative that has been found to have various biochemical and physiological effects. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways in the body. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained in high purity. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(hydroxymethyl)pyridin-2-yl]phenol. One area of interest is the development of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol in human clinical trials.
Synthesemethoden
The synthesis of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol involves the reaction between 4-(chloromethyl)pyridine and 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction yields 4-[4-(hydroxymethyl)pyridin-2-yl]phenol as a white crystalline solid with a melting point of 181-183°C.
Wissenschaftliche Forschungsanwendungen
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has anti-inflammatory, antioxidant, and antitumor properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. 4-[4-(hydroxymethyl)pyridin-2-yl]phenol has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGPUFKHVFXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)pyridin-2-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![3-methoxy-6-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B6120633.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)


![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
